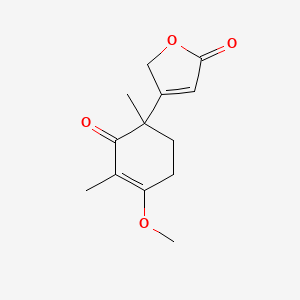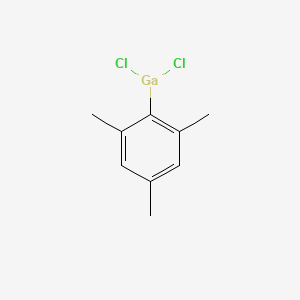
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
The synthesis of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves several steps. The starting materials typically include 2,4-dichlorobenzenesulfonyl chloride and N,N-diethylhydrazinecarboxamide. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells .
Comparison with Similar Compounds
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, sulfamethazine is primarily used in veterinary medicine, whereas sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis .
Properties
CAS No. |
98570-57-1 |
|---|---|
Molecular Formula |
C11H15Cl2N3O3S |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2,4-dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2N3O3S/c1-3-16(4-2)20(18,19)10-5-7(11(17)15-14)8(12)6-9(10)13/h5-6H,3-4,14H2,1-2H3,(H,15,17) |
InChI Key |
UYCVAKUDCCOUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)





![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)

![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)

![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
